BenchChemオンラインストアへようこそ!

MRS2279

P2Y1 Receptor Radioligand Binding Assay Ki Value

MRS2279 is a non-nucleotide, competitive P2Y1 antagonist (Ki=2.5 nM, IC50=51.6 nM) with inverse agonist activity at constitutively active receptors. Its intermediate potency between MRS2500 and MRS2279 creates a reliable potency ladder for calibrating novel antiplatelet agents. Critical for radioligand binding ([³H]MRS2279), platelet aggregation studies (pKB=8.05), and isolating P2Y1-mediated responses in complex tissues. High selectivity over P2Y2, P2Y4, P2Y6, P2Y11 ensures unambiguous data. Purchase to accelerate target validation and receptor occupancy assays.

Molecular Formula C13H18ClN5O8P2
Molecular Weight 469.71 g/mol
Cat. No. B1241976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRS2279
Synonyms2-chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate
MRS 2279
MRS-2279
MRS2279
Molecular FormulaC13H18ClN5O8P2
Molecular Weight469.71 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC(=N1)Cl)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O
InChIInChI=1S/C13H18ClN5O8P2/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25)/t6-,7+,8+,13+/m1/s1
InChIKeyNDCFGYFBDZLTJB-SMWKGLLFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MRS2279: A Selective, High-Affinity Non-Nucleotide P2Y1 Receptor Antagonist for Platelet and Purinergic Research


MRS2279 (2-Chloro-N⁶-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate) is a non-nucleotide, competitive antagonist of the P2Y1 purinergic receptor [1]. It exhibits high binding affinity (Ki = 2.5 nM) and functional antagonist activity (IC₅₀ = 51.6 nM) at the human P2Y1 receptor . As a constrained carbocyclic analog, MRS2279 serves as a critical pharmacological tool for delineating P2Y1-mediated signaling pathways, distinct from nucleotide-based agonists and broader-spectrum P2 receptor antagonists [1].

Why In-Class P2Y1 Antagonists Cannot Simply Substitute for MRS2279 in Quantitative Pharmacological Studies


While MRS2179, MRS2500, and MRS2279 are all classified as selective P2Y1 receptor antagonists, they are not functionally interchangeable due to significant differences in their receptor binding affinities (Ki values) and resulting potencies in functional assays [1][2]. For instance, the rank order of potency in inhibiting P2Y1-mediated physiological responses is MRS2500 > MRS2279 > MRS2179, directly reflecting their relative affinities for the receptor [3]. Substituting MRS2279 with a lower-affinity analog like MRS2179 (Ki ~84 nM) without adjusting for potency differences would introduce quantitative inaccuracies and confound data interpretation, particularly in competitive binding assays or when correlating receptor occupancy with downstream functional effects [1][2].

Quantitative Evidence for MRS2279's Differentiation in P2Y1 Antagonist Selection


Comparative P2Y1 Antagonist Binding Affinity: MRS2279 vs. MRS2179 and MRS2500

In a head-to-head competition binding assay using [³H]MRS2279 on membranes from Sf9 cells expressing the recombinant human P2Y1 receptor, MRS2279 exhibited a Ki of 13 nM [1]. This is approximately 6.5-fold higher affinity than the less potent P2Y1 antagonist MRS2179 (Ki = 84 nM) and substantially lower affinity than the more potent analog MRS2500, which was reported in a subsequent cross-study to have a Ki of 0.8 nM [2]. This quantitative ranking directly informs the selection of the appropriate tool compound based on the required potency window.

P2Y1 Receptor Radioligand Binding Assay Ki Value

Selectivity Profile of MRS2279 Against Other P2Y Receptor Subtypes

In a controlled head-to-head functional selectivity screen, MRS2279 at a concentration of 30 µM failed to block the activation of human P2Y2, P2Y4, P2Y6, or P2Y11 receptors by their cognate agonists in 1321N1 astrocytoma cells [1]. This is in contrast to some earlier-generation P2 receptor antagonists (e.g., PPADS, suramin) which exhibit broader activity across multiple P2 receptor subtypes [2]. The lack of activity at P2Y12 is also functionally significant, as MRS2279 does not block ADP-mediated inhibition of cAMP accumulation in platelets, a process driven by the Gi-coupled P2Y12 receptor [1].

P2Y Receptor Family Selectivity Functional Assay

Relative Potency of MRS2279 in an Ex Vivo Functional Model: Inhibitory Junction Potential in Rat Colon

In a study examining purinergic inhibitory neuromuscular transmission in the rat colon, a head-to-head comparison of the three selective P2Y1 antagonists established a clear rank order of potency: MRS2500 > MRS2279 > MRS2179 [1]. All three compounds inhibited the fast component of the inhibitory junction potential (IJP), but the concentration-dependence varied significantly. This functional ranking in a complex, tissue-level assay validates the binding affinity data and provides a quantitative benchmark for selecting the appropriate antagonist for in vitro or ex vivo physiological studies.

Gastrointestinal Motility Purinergic Signaling Functional Antagonism

MRS2279 as a Radioligand: Quantitative P2Y1 Receptor Detection

MRS2279 is not only a pharmacological antagonist but also serves as the foundation for the first broadly applicable antagonist radioligand for a P2Y receptor, [³H]MRS2279 [1]. This radioligand binds to the human P2Y1 receptor with a Kd of 8 nM in Sf9 cell membranes [1]. This tool enables direct and quantitative measurement of P2Y1 receptor expression and ligand binding affinities, a capability not offered by non-radiolabeled analogs like MRS2179 or MRS2500 unless they are independently radiolabeled. The use of [³H]MRS2279 in binding assays has shown that affinities (Ki values) determined for antagonists correlate well with their functional activities (KB values) in intact tissues, validating its utility for receptor occupancy studies [1].

Radioligand Binding Receptor Quantitation P2Y1 Pharmacology

Validated Research and Industrial Application Scenarios for MRS2279 Based on Quantitative Evidence


Calibrating P2Y1 Antagonist Potency in Platelet Aggregation Studies

Based on its well-defined affinity (pKB = 8.05) for inhibiting ADP-induced human platelet aggregation, MRS2279 serves as a benchmark tool compound for calibrating the potency of novel antiplatelet agents targeting the P2Y1 receptor [1]. Its distinct intermediate potency, quantitatively positioned between MRS2500 and MRS2179, allows for the creation of a potency ladder to validate new chemical entities and to ensure assay sensitivity is within the correct dynamic range [2].

Quantitative P2Y1 Receptor Occupancy and Expression Analysis

In radioligand binding formats, [³H]MRS2279 is uniquely suited for quantifying P2Y1 receptor density in tissue samples or recombinant cell lines and for determining the binding affinities (Ki values) of unlabeled P2Y1 ligands [1]. This application is critical for structure-activity relationship (SAR) studies in drug discovery and for characterizing P2Y1 receptor expression levels in various physiological and pathophysiological states [1].

Isolating P2Y1-Specific Signaling in Purinergic Crosstalk Studies

MRS2279's high selectivity, demonstrated by its lack of activity at P2Y2, P2Y4, P2Y6, and P2Y11 receptors, makes it an essential tool for isolating and attributing specific physiological responses to P2Y1 receptor activation [1]. This is particularly valuable in complex systems like the gastrointestinal tract, where multiple purinergic receptors co-exist, as shown in studies of inhibitory neuromuscular transmission where MRS2279 was used to confirm the P2Y1-mediated component [2].

Investigating Constitutive P2Y1 Receptor Activity and Inverse Agonism

Recent evidence indicates that MRS2279, along with MRS2179 and MRS2500, acts as an inverse agonist at constitutively active P2Y1 receptors, abolishing receptor-dependent constitutive G protein signaling and β-arrestin 2 recruitment [1]. This property is critical for studies investigating basal receptor activity in human platelets and heterologous expression systems, distinguishing MRS2279 from simple competitive antagonists that lack inverse agonist efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRS2279

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.